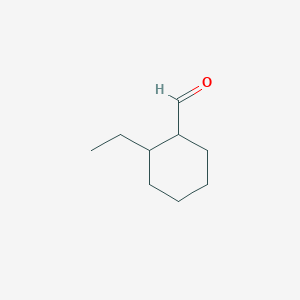
2-Ethylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylcyclohexane-1-carbaldehyde is a colorless liquid widely used in the industry for manufacturing fragrances and flavors. It has a sweet, woody odor that is pleasant to the nose and is soluble in most organic solvents. The chemical formula of this compound is C10H18O.
準備方法
2-Ethylcyclohexane-1-carbaldehyde is typically synthesized by the reaction of 2-ethylcyclohexanone with benzaldehyde using a catalytic process. The resulting compound is then purified and characterized using various analytical methods, such as gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
化学反応の分析
2-Ethylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives.
科学的研究の応用
Perfume and Fragrance Production: It is used as a fragrance and flavoring agent in perfumes and cosmetics.
Food and Beverage Flavoring: It is used as a flavoring agent in food and beverages.
Organic Synthesis: It is used as a solvent and reagent in various chemical reactions.
Analytical Chemistry: It is used as a solvent in analytical chemistry.
作用機序
The mechanism by which 2-Ethylcyclohexane-1-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing their activity and leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use, such as in fragrance production or chemical synthesis.
類似化合物との比較
2-Ethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the ethyl group, making it less bulky and potentially less effective in certain applications.
2-Methylcyclohexane-1-carbaldehyde: Has a methyl group instead of an ethyl group, which may affect its reactivity and applications.
2-Propylcyclohexane-1-carbaldehyde: Has a propyl group, making it bulkier and potentially more effective in certain applications
The uniqueness of this compound lies in its specific structure, which provides a balance between bulkiness and reactivity, making it suitable for a wide range of applications.
生物活性
2-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O and a CAS number of 1222900-26-6. This compound is characterized by its cyclohexane ring structure, an ethyl group, and an aldehyde functional group. It is primarily recognized for its applications in the fragrance and flavor industries due to its pleasant sweet, woody odor. However, its biological activity and potential interactions with biological systems are of increasing interest in scientific research.
This compound is typically synthesized through the reaction of 2-ethylcyclohexanone with benzaldehyde under catalytic conditions. The purity and identity of the compound can be confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .
Biological Activity Overview
The biological activity of this compound has not been extensively studied; however, its structural features suggest potential interactions with various biological targets. Compounds with similar structures often exhibit significant biological effects due to their ability to influence biochemical pathways.
- Receptor Interaction : The aldehyde group may allow 2-Ethylcyclohexane-1-carbaldehyde to act as a ligand for certain receptors, potentially modulating their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting a possible inhibitory effect on metabolic pathways.
- Antimicrobial Properties : Some studies indicate that cyclohexane derivatives possess antimicrobial properties, which may extend to 2-Ethylcyclohexane-1-carbaldehyde .
Research Findings
Despite limited direct studies on this compound, research on related compounds provides insights into its potential biological activities:
- Antimicrobial Activity : Research indicates that cyclohexane derivatives can exhibit antimicrobial properties against various pathogens. For example, studies on cyclohexanone derivatives have shown effectiveness against bacteria and fungi .
- Reactivity in Biological Systems : The conformational flexibility of cyclohexane derivatives allows them to interact with biological macromolecules, potentially influencing cellular processes .
Comparative Analysis with Related Compounds
To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:
特性
IUPAC Name |
2-ethylcyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUOGKVYMTEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













